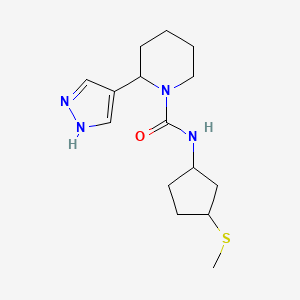
N-(3-methylsulfanylcyclopentyl)-2-(1H-pyrazol-4-yl)piperidine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-methylsulfanylcyclopentyl)-2-(1H-pyrazol-4-yl)piperidine-1-carboxamide, also known as JNJ-38431055, is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of piperidine carboxamide derivatives and has been synthesized using various methods.
Wirkmechanismus
The exact mechanism of action of N-(3-methylsulfanylcyclopentyl)-2-(1H-pyrazol-4-yl)piperidine-1-carboxamide is not fully understood. However, it has been suggested that it may act by inhibiting the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which are involved in the production of inflammatory mediators. It may also act by modulating the activity of certain ion channels, which are involved in the transmission of pain signals.
Biochemical and Physiological Effects:
Studies have shown that this compound exhibits anti-inflammatory and analgesic effects in various animal models. It has been shown to reduce the production of inflammatory mediators, such as prostaglandins and cytokines, and to decrease pain sensitivity. Additionally, it has also been shown to exhibit anti-tumor activity in certain cancer cell lines.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N-(3-methylsulfanylcyclopentyl)-2-(1H-pyrazol-4-yl)piperidine-1-carboxamide in lab experiments is its relatively high potency and selectivity. This makes it a useful tool for studying the role of certain enzymes and ion channels in various physiological processes. However, one of the limitations of using this compound is its relatively low solubility in aqueous solutions, which may limit its use in certain experimental settings.
Zukünftige Richtungen
There are several potential future directions for research on N-(3-methylsulfanylcyclopentyl)-2-(1H-pyrazol-4-yl)piperidine-1-carboxamide. One area of interest is its potential use in the treatment of inflammatory conditions, such as rheumatoid arthritis and osteoarthritis. Additionally, further research may be needed to fully understand its mechanism of action and to identify potential targets for therapeutic intervention. Finally, there is also potential for the development of new derivatives of this compound with improved potency and selectivity.
Synthesemethoden
The synthesis of N-(3-methylsulfanylcyclopentyl)-2-(1H-pyrazol-4-yl)piperidine-1-carboxamide has been reported in various research studies. One of the commonly used methods involves the reaction of 3-methylsulfanyl-1-cyclopentene-1-carboxylic acid with 1-bromo-4-(pyrazol-4-yl)piperidine in the presence of a base. The resulting product is then treated with an acid to obtain the final compound.
Wissenschaftliche Forschungsanwendungen
N-(3-methylsulfanylcyclopentyl)-2-(1H-pyrazol-4-yl)piperidine-1-carboxamide has been studied extensively for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory and analgesic properties, making it a promising candidate for the treatment of various inflammatory conditions, such as rheumatoid arthritis and osteoarthritis. Additionally, it has also been studied for its potential use in the treatment of neuropathic pain and cancer.
Eigenschaften
IUPAC Name |
N-(3-methylsulfanylcyclopentyl)-2-(1H-pyrazol-4-yl)piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N4OS/c1-21-13-6-5-12(8-13)18-15(20)19-7-3-2-4-14(19)11-9-16-17-10-11/h9-10,12-14H,2-8H2,1H3,(H,16,17)(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCIZJKLZESYZOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1CCC(C1)NC(=O)N2CCCCC2C3=CNN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[cyclopropyl(1,3-thiazol-2-yl)methyl]-2-(1H-pyrazol-4-yl)piperidine-1-carboxamide](/img/structure/B7643489.png)
![N-[1-(2-fluoro-6-methoxyphenyl)ethyl]-6-methyl-2,3,4,4a,5,7,8,8a-octahydro-1,6-naphthyridine-1-carboxamide](/img/structure/B7643496.png)
![3-cyano-N-[4-(trifluoromethyl)pyridin-2-yl]benzenesulfonamide](/img/structure/B7643502.png)
![(3-Methylimidazo[4,5-b]pyridin-6-yl)-[2-(phenoxymethyl)pyrrolidin-1-yl]methanone](/img/structure/B7643510.png)
![N-[3-(4-hydroxyphenyl)propyl]-3-methylimidazo[4,5-b]pyridine-6-carboxamide](/img/structure/B7643512.png)
![N-[3-(3,5-dimethyl-1,2-oxazol-4-yl)propyl]-3,4-dihydroxybenzamide](/img/structure/B7643515.png)
![3-[(2-Fluoro-3-methylphenoxy)methyl]-5-(oxan-4-yl)-1,2,4-oxadiazole](/img/structure/B7643529.png)
![5-[(2-Fluoro-3-methylphenoxy)methyl]-1-propan-2-yltetrazole](/img/structure/B7643534.png)
![3-methyl-N-spiro[3,4-dihydrochromene-2,1'-cyclobutane]-4-ylimidazo[4,5-b]pyridine-6-carboxamide](/img/structure/B7643549.png)

![N-[1-(cyclopentylmethylamino)-2-methyl-1-oxopropan-2-yl]-3-hydroxy-5-methylbenzamide](/img/structure/B7643575.png)
![4-methyl-3-[4-(oxan-4-yl)piperidine-1-carbonyl]-1H-pyridin-2-one](/img/structure/B7643581.png)

![3-[2-(5-Ethyl-1,3-thiazol-2-yl)ethyl]-1-[(2-hydroxycyclohexyl)methyl]-1-methylurea](/img/structure/B7643604.png)